![molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4](/img/structure/B2872990.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid
Overview
Description
“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H10ClN3O2S . It is a useful research compound. The compound is also known by its IUPAC name, 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 283.74 g/mol . The compound is usually 95% pure.Scientific Research Applications
Anticancer Activity
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid: derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a study demonstrated in vitro cytotoxic activity against H460 (large cell lung cancer), HT-29 (colon cancer), MDA-MB-231 (breast cancer), U87MG (glioblastoma), and H1975 (lung cancer) cell lines . These compounds are promising due to their ability to inhibit cancer cell growth, potentially leading to new therapeutic agents for cancer treatment.
Antimicrobial Activity
The pyrimidine scaffold, which includes 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid , has shown significant antimicrobial activity. Researchers synthesized a series of trisubstituted pyrimidines and tested their in vitro antimicrobial activity against bacterial and fungal strains. Some derivatives exhibited activity comparable to standard drugs, highlighting the potential of these compounds in developing new antimicrobial agents .
Antiviral Properties
Pyrimidine derivatives, including those based on the 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid structure, have been associated with antiviral properties. These compounds can be designed to target specific viral enzymes or replication processes, offering a pathway for the development of novel antiviral drugs .
Anti-Inflammatory and Analgesic Effects
The pyrimidine nucleus is known for its anti-inflammatory and analgesic effects. Derivatives of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid may be explored for their potential to reduce inflammation and pain, which could be beneficial in treating conditions like arthritis .
Antioxidant Potential
Compounds with a pyrimidine base have been identified to possess antioxidant properties. By scavenging free radicals, these derivatives can contribute to the protection of cells from oxidative stress, which is a factor in many diseases .
Antimalarial Activity
The pyrimidine ring system has been implicated in antimalarial activity. Derivatives of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid could be investigated for their efficacy against malaria, a disease caused by Plasmodium parasites .
Antitubercular Properties
Given the structural diversity of pyrimidine derivatives, there is potential for the development of new antitubercular agents. Research into compounds like 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid may yield new treatments for tuberculosis .
Anti-Alzheimer’s Activity
The search for effective treatments for Alzheimer’s disease includes the exploration of pyrimidine derivatives. The 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid structure could be a key component in developing drugs that target the pathological processes of Alzheimer’s disease .
Safety And Hazards
The compound is considered hazardous. Safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMINKYSXSGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid |
Synthesis routes and methods
Procedure details
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